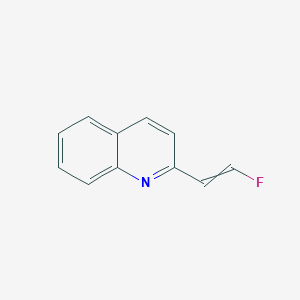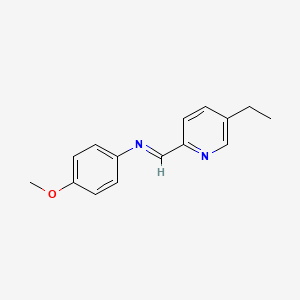
(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pyridine ring substituted with an ethyl group and a methoxyphenyl group attached to the imine nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 5-ethyl-2-pyridinecarboxaldehyde would react with 4-methoxyaniline under acidic or basic conditions to form the imine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form an oxime or a nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine would depend on its specific application. In biological systems, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-Methylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine
- (E)-1-(5-Ethylpyridin-2-yl)-N-(4-hydroxyphenyl)methanimine
Uniqueness
(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine is unique due to its specific substitution pattern on the pyridine and phenyl rings, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
647840-22-0 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(5-ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H16N2O/c1-3-12-4-5-14(16-10-12)11-17-13-6-8-15(18-2)9-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
RYYJHVCYJBTGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)
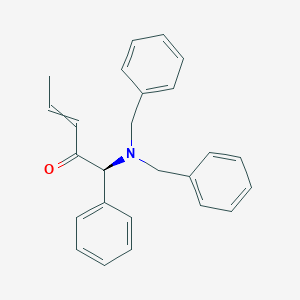
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
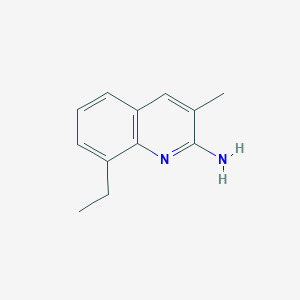
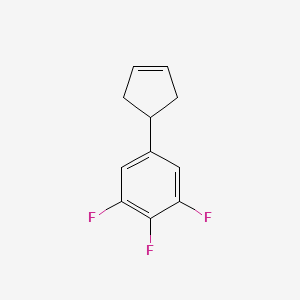
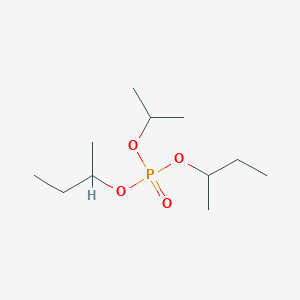
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
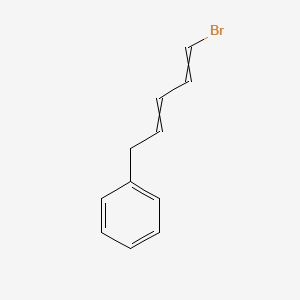
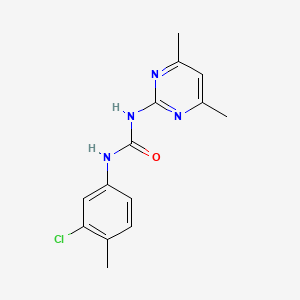

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
